![molecular formula C21H15NO4 B5181931 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone, also known as AQ4N, is a synthetic compound that has been studied for its potential use in cancer treatment. AQ4N is a prodrug, meaning that it is inactive until it is metabolized by the body. Once metabolized, it releases a cytotoxic agent that can kill cancer cells.
作用機序
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone works by targeting hypoxic (low oxygen) tumor cells, which are often resistant to traditional cancer treatments. Once inside the tumor cell, this compound is metabolized into a cytotoxic agent that can kill the cell. In addition, this compound has been shown to inhibit the growth of new blood vessels in tumors, which can help to prevent the tumor from spreading.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause DNA damage in cancer cells, which can lead to cell death. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS), which can also damage cancer cells. Finally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research. However, this compound is a prodrug, which means that it is inactive until it is metabolized by the body. This can make it difficult to study in vitro, as the metabolic pathways may not be accurately replicated outside of the body.
将来の方向性
There are a number of future directions for research on 1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone. One area of interest is the development of new prodrugs that can be metabolized more efficiently than this compound. In addition, researchers are exploring the use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using this compound as a tool for imaging hypoxic tumors, which can help to guide treatment decisions.
合成法
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene, followed by reduction and acylation. The final product is obtained through a deprotection reaction.
科学的研究の応用
1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
1,4-dihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-11-6-8-12(9-7-11)22-15-10-16(23)17-18(21(15)26)20(25)14-5-3-2-4-13(14)19(17)24/h2-10,22-23,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVVQBBFVQTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
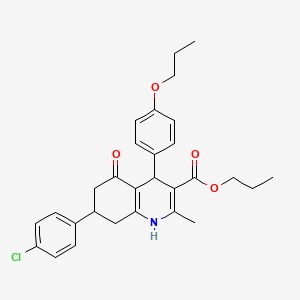
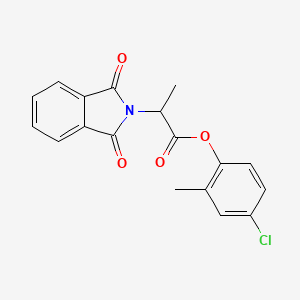
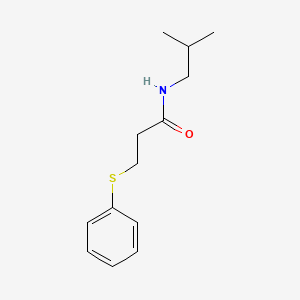
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
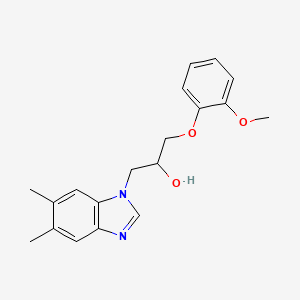
![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
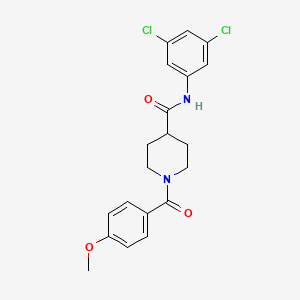
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
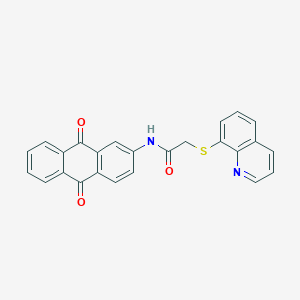
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)